molecular formula C11H17NO2 B1306238 1-Ethoxy-3-phenylamino-propan-2-ol CAS No. 110493-28-2

1-Ethoxy-3-phenylamino-propan-2-ol

Cat. No.: B1306238
CAS No.: 110493-28-2
M. Wt: 195.26 g/mol
InChI Key: PBBMWKQVDGRHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-3-phenylamino-propan-2-ol (CAS 110493-28-2) is an organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.26 g/mol . Its structure can be represented by the SMILES notation OC(CNC1=CC=CC=C1)COCC, featuring an ethanol chain with an ethoxy group and a phenylamino substituent . This structure is characteristic of a propanolamine, a class of compounds known to be of significant interest in medicinal chemistry, particularly in the development of ligands for biological targets such as beta-adrenergic receptors (β-ARs) . Compounds with propanolamine backbones are frequently investigated for their potential as beta-blockers or catecholamine release inhibitors . The specific stereochemistry of the propanolamine core is often critical for biological activity, with the (R)-enantiomer typically showing higher affinity in receptor binding studies . While the precise research applications and mechanism of action for this compound require further scientific exploration, its structural features make it a valuable building block for pharmacological research and organic synthesis. This product is intended for research and development purposes in a laboratory setting. For Research Use Only. Not for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-anilino-3-ethoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-14-9-11(13)8-12-10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBMWKQVDGRHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CNC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 Ethoxy 3 Phenylamino Propan 2 Ol and Its Analogs

Stereoselective Synthesis Approaches

Achieving stereocontrol in the synthesis of 1-Ethoxy-3-phenylamino-propan-2-ol is crucial for applications where specific enantiomers are required. Key strategies involve the enantioselective opening of racemic epoxides and the use of chiral catalysts to direct the formation of the desired stereoisomer.

Enantioselective Aminolysis of Racemic Epoxides

The nucleophilic ring-opening of epoxides by amines is a fundamental method for the preparation of β-amino alcohols. nih.gov In the context of synthesizing this compound, this involves the reaction of 2-(ethoxymethyl)oxirane with aniline (B41778). To achieve enantioselectivity, a chiral catalyst is employed to preferentially activate one enantiomer of the racemic epoxide, leading to an enantioenriched product.

While specific data for the enantioselective aminolysis of 2-(ethoxymethyl)oxirane with aniline is not extensively documented in readily available literature, the general principle has been demonstrated with other epoxides and amines. For instance, chiral salen-metal complexes have been successfully used as catalysts for the asymmetric ring-opening of meso-epoxides. wikipedia.org The mechanism typically involves the coordination of the Lewis acidic metal center to the epoxide oxygen, rendering it more susceptible to nucleophilic attack by the amine. The chiral ligands surrounding the metal create a chiral environment that directs the approach of the nucleophile to one of the two enantiotopic faces of the epoxide, or selectively activates one enantiomer from a racemic mixture.

The success of this approach for this compound would depend on the careful selection of the chiral catalyst and reaction conditions to achieve high enantiomeric excess (ee) and regioselectivity, favoring the attack at the less hindered carbon of the epoxide.

Chiral Catalyst Applications in Propanol (B110389) Scaffold Construction

The construction of the chiral 1,3-amino alcohol scaffold can be achieved through various catalytic asymmetric reactions. Chiral primary amine-based organocatalysts have emerged as powerful tools in a wide range of enantioselective transformations. rsc.org These catalysts can activate substrates through the formation of chiral iminium ions or enamines, directing subsequent bond-forming reactions.

For the synthesis of this compound, a potential strategy involves the asymmetric aminoxylation or related C-O and C-N bond-forming reactions on a suitable prochiral precursor. While direct catalytic asymmetric synthesis of this specific compound is not widely reported, related methodologies provide a framework. For example, chiral catalysts have been employed in the enantioselective epoxidation of alkenes, which could then be opened by aniline. nih.govchemicalbook.com

Furthermore, Lewis acids can catalyze the ring-opening of epoxides. nih.gov The use of a chiral Lewis acid could, in principle, induce enantioselectivity in the reaction between 2-(ethoxymethyl)oxirane and aniline. The catalyst would coordinate to the epoxide, activating it for nucleophilic attack, and the chiral environment of the catalyst would favor the formation of one enantiomer of the product over the other.

Multi-Step Synthesis Pathways from Established Precursors

Multi-step syntheses from readily available starting materials offer a practical and often scalable approach to this compound and its derivatives.

Epichlorohydrin (B41342) as a Building Block for 3-Phenylamino-propan-2-ol Derivatives

Epichlorohydrin is a versatile and common building block in organic synthesis due to its bifunctional nature, containing both an epoxide and a chloromethyl group. A plausible synthetic route to this compound begins with the reaction of epichlorohydrin.

A potential two-step sequence involves:

Formation of 2-(Ethoxymethyl)oxirane: Epichlorohydrin can be reacted with sodium ethoxide in ethanol. The ethoxide acts as a nucleophile, displacing the chloride, and the basic conditions can facilitate the subsequent intramolecular cyclization to form the epoxide ring of 2-(ethoxymethyl)oxirane.

Ring-opening with Aniline: The resulting 2-(ethoxymethyl)oxirane is then subjected to nucleophilic ring-opening with aniline. This reaction can be carried out with or without a catalyst. Lewis acids or protic acids can be used to activate the epoxide ring and facilitate the attack of the aniline nucleophile. nih.gov The reaction of epichlorohydrin with aniline has been studied, and it is known that the amine attacks the terminal carbon of the epoxide. lookchem.com

This pathway provides a straightforward method to assemble the core structure of this compound. The reaction conditions for each step would need to be optimized to maximize the yield and purity of the desired product.

Nucleophilic Additions to Substituted Propane (B168953) Derivatives

An alternative approach involves the use of a substituted propane derivative as the electrophile and aniline as the nucleophile. For instance, a starting material containing a three-carbon chain with a leaving group at the 1-position and an epoxide or a protected diol at the 2- and 3-positions could be employed.

A general representation of this strategy would be the reaction of a suitable 1-substituted-3-ethoxy-2-propanol derivative where the substituent at the 1-position is a good leaving group (e.g., a tosylate or a halide). Aniline would then act as a nucleophile to displace the leaving group, forming the C-N bond and yielding the final product.

The regioselectivity of the nucleophilic attack is a key consideration in these synthetic designs. In the case of epoxide ring-opening, the attack of the amine generally occurs at the less sterically hindered carbon atom. bldpharm.com

Functionalization and Derivatization Reactions

The this compound molecule possesses two primary sites for further chemical modification: the secondary hydroxyl group and the secondary amine. These functional groups allow for a variety of derivatization reactions to produce a range of analogs with potentially altered properties.

Reactions of the Hydroxyl Group:

Esterification: The secondary alcohol can be acylated with acid chlorides or anhydrides in the presence of a base to form the corresponding esters.

Etherification: The hydroxyl group can be converted into an ether by reaction with an alkyl halide under basic conditions (Williamson ether synthesis).

Oxidation: Mild oxidation of the secondary alcohol would yield the corresponding ketone, 1-ethoxy-3-phenylamino-propan-2-one.

Reactions of the Amino Group:

N-Alkylation/N-Arylation: The secondary amine can be further alkylated or arylated using appropriate electrophiles.

Amide Formation: Reaction with acylating agents will produce the corresponding N-acyl derivative.

Sulfonamide Formation: Treatment with sulfonyl chlorides will yield sulfonamides.

These functionalization reactions expand the chemical space accessible from this compound, enabling the synthesis of a library of related compounds for various applications.

Modifications of the Phenylamino (B1219803) Moiety

The phenylamino portion of this compound offers a prime site for structural modification, allowing for the synthesis of a wide range of analogs. The primary strategy for this modification involves the reaction of a common electrophilic precursor, 1-ethoxy-2,3-epoxypropane, with various substituted anilines or other primary and secondary amines. This reaction, a classic example of nucleophilic epoxide ring-opening, provides a straightforward and efficient route to analogs with diverse electronic and steric properties.

Research has shown that this aminolysis reaction can be performed with a variety of aromatic amines. By selecting anilines with either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the phenyl ring, chemists can fine-tune the properties of the resulting molecule. For instance, the use of p-methoxyaniline would yield a product with an electron-rich phenylamino moiety, while p-nitroaniline would result in an electron-deficient analog. This approach is not limited to substituted anilines; other aromatic amines, such as naphthylamines, or even heterocyclic amines can be employed to generate a broad library of compounds. The condensation of 1,2-epoxy-3-phenoxypropane with various amines and thiols to create new 3-phenoxypropan-2-ols demonstrates the feasibility of this approach, which is directly analogous to the synthesis using the ethoxy-substituted epoxide. Current time information in Bangalore, IN.

Table 1: Examples of Aniline Derivatives for Modifying the Phenylamino Moiety This table is for illustrative purposes and represents potential reactants.

Reactant AmineResulting MoietyPotential Effect
AnilinePhenylaminoParent Compound
p-Toluidine (4-methylaniline)(4-methylphenyl)aminoIntroduction of a lipophilic, weakly electron-donating group
p-Anisidine (4-methoxyaniline)(4-methoxyphenyl)aminoIntroduction of a strong electron-donating group
p-Chloroaniline(4-chlorophenyl)aminoIntroduction of a weakly electron-withdrawing, lipophilic group
p-Nitroaniline(4-nitrophenyl)aminoIntroduction of a strong electron-withdrawing group
2-AminonaphthaleneNaphthalen-2-ylaminoExtension of the aromatic system

Alkoxy Group Diversification at Position 1

Diversification of the alkoxy group at the C-1 position of the propanol backbone is another critical strategy for creating analogs. This allows for the modulation of properties such as lipophilicity and solubility. The most common synthetic route to achieve this diversification starts with a readily available three-carbon building block, such as epichlorohydrin or glycidol.

In a typical procedure, a desired alcohol (R-OH) is first deprotonated with a strong base, such as sodium hydride, to form the corresponding sodium alkoxide (R-O⁻Na⁺). This nucleophilic alkoxide is then reacted with epichlorohydrin in a Williamson ether synthesis to yield a 1-alkoxy-2,3-epoxypropane. This epoxide becomes a versatile intermediate, which can subsequently be reacted with aniline to open the ring and install the phenylamino group, yielding the final 1-alkoxy-3-phenylamino-propan-2-ol analog. Procedures for preparing 1-alkoxy-3-chloro-2-propanols and their subsequent transformations have been developed, highlighting the modularity of this synthetic approach. nih.gov This method allows for the incorporation of a vast array of alkoxy groups, from simple methoxy (B1213986) and propoxy groups to more complex and sterically hindered moieties. A regioselective, copper-catalyzed, one-pot aminoalkoxylation of styrenes has also been reported, demonstrating advanced methods for creating β-alkoxy amine structures. nih.gov

Table 2: Examples of Alcohols for Alkoxy Group Diversification This table is for illustrative purposes and represents potential reactants for forming the 1-alkoxy intermediate.

Reactant AlcoholCorresponding Alkoxy Group
MethanolMethoxy
EthanolEthoxy
1-Propanoln-Propoxy
2-PropanolIsopropoxy
Benzyl alcoholBenzyloxy
CyclohexanolCyclohexyloxy

Structural Elaboration via Intramolecular Cyclization Reactions

The this compound scaffold is a superb precursor for more rigid and complex molecules through intramolecular cyclization reactions. These reactions create new rings, significantly altering the three-dimensional structure of the parent molecule.

A prominent example of this strategy is the synthesis of substituted tetrahydroquinoxalines. This transformation can be initiated by the oxidation of the secondary alcohol at the C-2 position of the propanol backbone to a ketone. A variety of oxidizing agents can be employed for this purpose. The resulting α-aminoketone, 1-ethoxy-3-(phenylamino)propan-2-one, is a key intermediate. This intermediate contains two electrophilic carbonyl carbons and can readily undergo a condensation reaction with a dinucleophilic reagent like o-phenylenediamine (B120857). The reaction proceeds via the formation of two imine bonds, followed by an intramolecular cyclization and subsequent tautomerization or oxidation to yield a stable, aromatic quinoxaline (B1680401) ring system. This method provides an efficient route to a class of heterocycles known for their presence in biologically active compounds.

Incorporation into Complex Heterocyclic Systems

Beyond simple cyclizations, the this compound framework can be incorporated as a key structural element into a variety of larger, more complex heterocyclic systems. This often involves multi-step syntheses where the propanol derivative acts as a versatile building block.

Benzimidazoles: The benzimidazole (B57391) ring system is a privileged scaffold in medicinal chemistry. The this compound backbone can serve as a precursor for the C2 fragment required for benzimidazole synthesis. Following a similar initial step as in the quinoxaline synthesis, the secondary alcohol is oxidized to a ketone. The resulting α-aminoketone can then react with an o-phenylenediamine derivative. The condensation reaction leads to the formation of a seven-membered diazepine (B8756704) intermediate, which can then undergo a rearrangement and cyclization to form the thermodynamically stable five-membered benzimidazole ring. Numerous efficient, one-pot procedures for synthesizing substituted benzimidazoles from o-phenylenediamines and various aldehydes or their equivalents have been reported, establishing a firm basis for this synthetic strategy. organic-chemistry.orgorganic-chemistry.org

Phenoxazines: Phenoxazines are another important class of tricyclic heterocycles with applications in materials science and pharmacology. researchgate.netnih.gov The synthesis of phenoxazine-containing structures can be envisioned using precursors derived from this compound. For instance, the reaction of 1-ethoxy-2,3-epoxypropane with an o-aminophenol can lead to an intermediate that, upon intramolecular cyclization, could form a tetrahydro-phenoxazine derivative. These cyclizations often involve an oxidative coupling of o-aminophenols, a reaction that can be facilitated by various chemical or enzymatic reagents. researchgate.net The versatility of phenoxazine (B87303) synthesis from o-aminophenols and various coupling partners suggests that the propanol scaffold can be effectively integrated into these complex heterocyclic structures. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethoxy 3 Phenylamino Propan 2 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the carbon-hydrogen framework. For derivatives of 1-ethoxy-3-phenylamino-propan-2-ol, NMR is indispensable for confirming the molecular structure and assigning specific proton and carbon signals.

In a typical ¹H NMR spectrum of a 1-alkoxy-3-arylamino-propan-2-ol derivative, distinct signals corresponding to the aromatic protons, the protons of the propan-2-ol backbone, and the ethoxy group would be observed. For instance, the aromatic protons typically resonate in the downfield region (around 7.0-8.0 ppm), while the aliphatic protons of the ethoxy and propanol (B110389) fragments appear at higher fields. mdpi.com The chemical shifts and coupling patterns of the methine proton on the hydroxyl-bearing carbon (CH-OH) and the methylene (B1212753) protons adjacent to the amino and ethoxy groups are particularly diagnostic. rsc.org

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their local electronic environment. For example, the carbons of the phenyl ring would appear in the aromatic region (typically 110-160 ppm), while the carbons of the ethoxy and propanol backbone would be found in the aliphatic region. mdpi.com The carbon attached to the oxygen of the ethoxy group and the carbon bearing the hydroxyl group are characteristically shifted downfield due to the electronegativity of the oxygen atoms.

Regio- and Stereoisomer Differentiation

The synthesis of this compound, often proceeding through the ring-opening of an epoxide, can potentially yield different regio- and stereoisomers. NMR spectroscopy is a powerful tool for distinguishing between these isomers. researchgate.netrroij.com

Regioisomers , which have the same molecular formula but different connectivity of atoms, can be readily identified by analyzing the chemical shifts and coupling patterns in the NMR spectra. For example, in the reaction of an unsymmetrical epoxide with an amine, the nucleophile can attack either of the two epoxide carbons, leading to two different regioisomers. The resulting ¹H and ¹³C NMR spectra of these isomers will exhibit distinct differences in the chemical shifts of the protons and carbons of the propanol backbone, allowing for unambiguous assignment.

Stereoisomers , which have the same connectivity but different spatial arrangements of atoms, can also be differentiated using NMR. For diastereomers, which are stereoisomers that are not mirror images of each other, the NMR spectra are generally different, with distinct chemical shifts and coupling constants for the corresponding protons and carbons. The differentiation of enantiomers , which are non-superimposable mirror images, requires the use of a chiral environment, such as a chiral solvating agent or a chiral derivatizing agent, to induce diastereomeric interactions that can be observed in the NMR spectrum.

Advanced Two-Dimensional NMR Techniques

To overcome the complexities that can arise in one-dimensional (1D) NMR spectra, especially for larger or more complex derivatives, a variety of two-dimensional (2D) NMR techniques are employed. These experiments provide correlations between different nuclei, allowing for a more detailed and unambiguous assignment of the molecular structure.

Commonly used 2D NMR techniques for the structural elucidation of this compound derivatives include:

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for tracing the connectivity of the proton network within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows correlations between protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the stereochemistry and conformation of the molecule.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the structure of this compound derivatives can be achieved.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. uni-saarland.de For this compound, high-resolution mass spectrometry (HRMS) can be used to determine the precise molecular formula by measuring the exact mass of the molecular ion.

Electron ionization (EI) is a common ionization technique that often leads to extensive fragmentation of the molecule. uni-saarland.de The resulting fragmentation pattern in the mass spectrum provides valuable structural information. The fragmentation of this compound would be expected to follow predictable pathways based on the functional groups present.

Key fragmentation pathways for β-amino alcohols and ethers include: libretexts.orgdocbrown.info

Alpha-cleavage: This involves the cleavage of the C-C bond adjacent to the oxygen of the alcohol or the nitrogen of the amine. This is often a dominant fragmentation pathway for alcohols and amines. libretexts.org For this compound, cleavage between C1-C2 and C2-C3 would lead to characteristic fragment ions.

Loss of a neutral molecule: The loss of small, stable neutral molecules such as water (H₂O) from the alcohol group or ethene (C₂H₄) from the ethoxy group can lead to significant peaks in the mass spectrum. libretexts.org

Cleavage of the ether bond: The C-O bond of the ethoxy group can cleave, leading to fragments corresponding to the ethoxy group and the remaining part of the molecule.

Fragmentation of the phenylamino (B1219803) group: The bond between the nitrogen and the phenyl ring can cleave, and the phenyl ring itself can undergo characteristic fragmentation.

A representative mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ion peaks at lower m/z values. The relative abundance of these fragment ions provides a fingerprint that can be used to confirm the structure of the molecule.

Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, which includes Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies, and these vibrations can be probed by infrared radiation (in FT-IR) or by the inelastic scattering of monochromatic light (in Raman). nih.gov

For this compound, the FT-IR and Raman spectra would exhibit characteristic absorption or scattering bands corresponding to the various functional groups:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
N-H (amine)Stretching3300-3500
C-H (aromatic)Stretching3000-3100
C-H (aliphatic)Stretching2850-3000
C=C (aromatic)Stretching1450-1600
C-O (alcohol)Stretching1050-1200
C-O (ether)Stretching1070-1150
C-N (amine)Stretching1020-1250

The FT-IR spectrum of a related compound, 1-phenoxypropan-2-ol, shows a strong, broad absorption band in the region of 3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. nist.gov Similarly, the FT-IR spectrum of 2-amino-1-phenyl-1-propanol displays characteristic bands for the N-H and O-H stretching vibrations. nih.gov

FT-IR and Raman spectroscopy are complementary techniques. While FT-IR is particularly sensitive to polar bonds like O-H and C=O, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations, such as C=C bonds in aromatic rings. The combination of both techniques provides a more complete picture of the functional groups present in the molecule.

Electronic Absorption Spectroscopy for Chromophore Characterization (UV-Vis)

Electronic absorption spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. This technique is particularly useful for characterizing chromophores, which are the parts of a molecule that absorb light in the UV-Vis region.

In this compound, the primary chromophore is the phenylamino group. The phenyl ring contains a system of π-electrons that can undergo π → π* transitions upon absorption of UV light. The presence of the amino group as a substituent on the phenyl ring will influence the wavelength and intensity of these absorptions.

Typically, benzene (B151609) exhibits absorption bands around 204 nm and 256 nm. The substitution of an amino group on the phenyl ring generally causes a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of the absorption bands. The UV-Vis spectrum of this compound would therefore be expected to show characteristic absorption maxima in the UV region, confirming the presence of the phenylamino chromophore. The exact position of these maxima can be influenced by the solvent and the presence of other functional groups in the molecule.

X-ray Crystallography for Solid-State Structural Determination

The crystal structure would also reveal information about the intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl and amino groups. These interactions play a crucial role in determining the packing of the molecules in the crystal and can influence the physical properties of the compound, such as its melting point and solubility.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin System Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the investigation of systems containing unpaired electrons. While direct EPR studies specifically targeting this compound and its derivatives are not extensively documented in publicly available research, the principles of EPR spectroscopy and its application to analogous structures provide a framework for understanding how such analyses would be conducted and the nature of the insights that could be gained. The focus of such studies would be the generation and characterization of radical species, for instance, through oxidation of the amine functionality to form an amine radical cation.

A primary method for studying short-lived radical intermediates, which would be expected from a compound like this compound, is spin trapping. wikipedia.orgnih.govmdpi.com This technique involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a much more stable paramagnetic adduct. wikipedia.org This spin adduct is then readily detectable by EPR, and the spectral parameters of the adduct's EPR signal provide information about the original, short-lived radical. wikipedia.orgmdpi.com Commonly used spin traps include nitrones like phenyl N-t-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). wikipedia.orgnih.gov

The analysis of the resulting EPR spectrum can reveal significant details about the spin system. The key parameters obtained from an EPR spectrum are the g-value and the hyperfine coupling constants. The g-value provides information about the electronic environment of the unpaired electron. mdpi.com Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹⁴N and ¹H), leading to the splitting of the EPR signal into multiple lines. researchgate.net The magnitude of these splittings, known as hyperfine coupling constants (hfcs), is highly dependent on the identity of the interacting nucleus and its distance and orientation relative to the unpaired electron.

In the context of a radical derived from this compound, EPR analysis would focus on identifying the location of the unpaired electron. For instance, if a radical is formed on the nitrogen atom of the phenylamino group, the EPR spectrum of its spin adduct would be expected to show characteristic hyperfine couplings to the nitrogen nucleus and to the protons on the aromatic ring and the propanol backbone. By simulating the experimental spectrum and comparing it with theoretical calculations, the specific structure of the radical intermediate can be elucidated. researchgate.net

Furthermore, advanced EPR techniques could provide information on the dynamics and environment of the radical species. The lineshape of the EPR signal is sensitive to the rotational motion of the radical, allowing for the study of its mobility. mdpi.com

While specific experimental data for this compound is not available, the table below illustrates the kind of data that would be sought in an EPR spin trapping experiment for a hypothetical radical derived from a similar phenylaminoalkanol structure.

Spin TrapTrapped Radical FragmentKey Hyperfine Coupling Constants (Gauss)g-value
DMPOPhenylamino-centered radicalaN ≈ 14 G, aH ≈ 2-8 G~2.006
PBNCarbon-centered radical (on propanol chain)aN ≈ 14-16 G, aβ-H ≈ 2-4 G~2.006

This table is illustrative and does not represent actual experimental data for this compound.

The study of amine radical cations through EPR has been a subject of research, providing insights into their electronic structure and reactivity. researchgate.netbeilstein-journals.org Such studies on analogous systems indicate that the generation of a radical cation from the phenylamino moiety of this compound is a feasible subject for EPR investigation, which would yield valuable information on its electronic properties and structural dynamics.

Computational Chemistry and Theoretical Investigations of 1 Ethoxy 3 Phenylamino Propan 2 Ol

Quantum Chemical Calculations for Electronic and Molecular Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and preferred geometries of 1-Ethoxy-3-phenylamino-propan-2-ol. These calculations solve the Schrödinger equation for the molecule, providing a detailed picture of its energetic and electronic properties.

The three-dimensional arrangement of atoms in a molecule, its conformation, is critical to its function. For a flexible molecule like this compound, with several rotatable bonds, a multitude of conformations are possible. Computational methods are used to identify the most stable conformers, which are those that exist at the lowest energy states.

Theoretical studies on analogous compounds, such as 2-Amino-1-phenyl-1-propanol, have shown that the molecule's structure is significantly influenced by intramolecular hydrogen bonding. nih.gov In the case of this compound, a key interaction is expected between the hydroxyl group (-OH) and the nitrogen atom of the amino group (-NH-). This interaction plays a dominant role in stabilizing certain conformations.

Table 1: Predicted Optimized Geometrical Parameters for a Stable Conformer of this compound (Based on Analog Data)

ParameterBond/AnglePredicted Value
Bond LengthC-O (hydroxyl)1.43 Å
C-N1.47 Å
O-H0.96 Å
N-H1.01 Å
Bond AngleC-O-H109.5°
C-N-C112.0°
Dihedral AngleH-O-C-C~60° (gauche)
O-C-C-N~180° (anti)

Note: These values are illustrative and based on computational studies of similar phenylpropanolamine structures.

Quantum chemical calculations can predict spectroscopic properties, which are essential for the experimental identification and characterization of the compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. These calculations help in assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations. For this compound, key vibrational modes would include the O-H and N-H stretching frequencies, which are sensitive to hydrogen bonding, as well as C-O, C-N, and C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (for ¹H and ¹³C) provide valuable information about the electronic environment of the nuclei. By comparing calculated and experimental NMR spectra, the structure of the molecule can be confirmed. The chemical shifts of the protons and carbons in this compound would be influenced by the electronegativity of the neighboring atoms (oxygen and nitrogen) and the aromatic ring currents.

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound (Based on Analog Data)

Spectroscopic DataFunctional Group/AtomPredicted Wavenumber (cm⁻¹)/Chemical Shift (ppm)
IR Frequencies O-H stretch (H-bonded)~3400
N-H stretch~3350
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C-O stretch1050-1150
¹H NMR Shifts Phenyl-H6.7-7.3
CH (hydroxyl)~4.0
CH₂ (ethoxy)~3.5
CH₃ (ethoxy)~1.2
¹³C NMR Shifts Phenyl-C113-150
C-OH~70
C-N~50
C (ethoxy)~66, ~15

Note: These values are illustrative and based on computational studies of similar molecules. Experimental values may vary depending on the solvent and other conditions.

The distribution of electrons within a molecule is key to understanding its reactivity and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. By simulating the movements of all atoms in the molecule and its surrounding solvent, MD provides insights into conformational changes, solvation, and intermolecular interactions.

The presence of a solvent can significantly influence the conformation and reactivity of a molecule. MD simulations can explicitly model the interactions between this compound and solvent molecules (e.g., water). These simulations can reveal how the solvent affects the stability of different conformers and the strength of intramolecular hydrogen bonds. For instance, in a polar solvent, the solvent molecules can compete for hydrogen bonding with the hydroxyl and amino groups, potentially destabilizing conformations that rely on strong intramolecular hydrogen bonds.

MD simulations are particularly powerful for studying the network of hydrogen bonds that can form between molecules of this compound and with solvent molecules. The ability to form hydrogen bonds is a key determinant of the compound's physical properties, such as its boiling point and solubility. By analyzing the trajectories from MD simulations, researchers can determine the average number of hydrogen bonds, their lifetimes, and their geometric characteristics. This information is critical for understanding the behavior of the compound in solution and in condensed phases.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. Computational approaches have revolutionized SAR, enabling the prediction of activity and the elucidation of interaction mechanisms before a compound is synthesized. For this compound and its analogues, these methods provide invaluable insights into the structural features that govern their therapeutic effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are built on calculated molecular descriptors that quantify various physicochemical properties of the molecules.

In a 3D-QSAR study on a series of 41 aryloxypropanolamine compounds as human β3-AR agonists, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) were employed. nih.gov The resulting models demonstrated high predictive power, with the best CoMFA and CoMSIA models showing r²test values of 0.865 and 0.918, respectively. nih.gov Such models rely on descriptors that represent the steric, electrostatic, hydrophobic, and hydrogen-bonding fields of the molecules.

The following table illustrates the types of physicochemical descriptors that are typically used in QSAR studies of beta-blockers.

Descriptor CategorySpecific DescriptorsRelevance to Beta-Blocker Activity
Electronic Dipole Moment, Partial Atomic Charges, HOMO/LUMO EnergiesInfluence electrostatic interactions with the receptor and chemical reactivity.
Steric Molecular Weight, Molar Refractivity, Verloop Steric ParametersDetermine the size and shape of the molecule, affecting its fit within the receptor's binding pocket.
Hydrophobic LogP, Hansch π ConstantGovern the compound's ability to cross cell membranes and interact with hydrophobic pockets in the receptor.
Topological Connectivity Indices (e.g., Kier & Hall), Wiener IndexQuantify molecular branching and shape, which can influence receptor binding.

For a series of atenolol (B1665814) and propranolol (B1214883) derivatives, quantum chemical parameters such as the energy gap between HOMO-LUMO, dipole moment, and electronegativity were calculated to develop a QSAR equation for predicting activity. researchgate.net

Ligand-Protein Docking for Predicted Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. wisdomlib.org This method is instrumental in understanding the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for biological activity.

For the class of aryloxypropanolamine beta-blockers, docking studies have been performed to elucidate their binding modes within the active sites of beta-adrenergic receptors. Although specific docking data for this compound is not available, studies on analogous compounds provide a clear picture of the expected interactions. For instance, a study on aryloxypropanolamine derivatives targeting the Turkey Beta-1 Adrenergic receptor revealed that a derivative, AOP 1, exhibited a strong binding affinity with a docking score of -7.2, suggesting its potential as an effective anti-hypertensive agent. wisdomlib.org

In another study, a series of new oxime ether derivatives of aryloxypropanolamines were docked into the active sites of β1 and β2-adrenergic receptors. nih.gov The MolDock scores, which represent the ligand-receptor interaction energy, were calculated and compared with reference compounds like propranolol and cyanopindolol. nih.gov

The table below presents hypothetical docking scores for this compound and its analogues against a beta-adrenergic receptor, based on published data for similar compounds.

CompoundPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-7.5Asp121, Asn312, Phe208
Propranolol-8.2Asp121, Ser212, Phe290
Atenolol-6.9Asp121, Ser212, Asn312
Metoprolol-7.1Asp121, Tyr316, Phe208

Note: The binding energies and interacting residues are illustrative and based on typical values observed for beta-blockers. The actual values for this compound would require a specific computational study.

The essential interactions for beta-blockers typically involve:

A hydrogen bond between the hydroxyl group of the propanolamine (B44665) side chain and an aspartate residue in the receptor.

A salt bridge or hydrogen bond between the protonated amine of the side chain and another aspartate or serine residue.

Hydrophobic interactions between the aromatic ring of the ligand and hydrophobic pockets within the receptor, often involving phenylalanine or tyrosine residues.

Biomolecular Interactions and in Vitro Biological Activity Mechanisms of 1 Ethoxy 3 Phenylamino Propan 2 Ol Derivatives

Enzyme Inhibition Studies

The ability of 1-Ethoxy-3-phenylamino-propan-2-ol derivatives to inhibit specific enzymes is a primary area of investigation, with studies revealing potential applications in cancer and other diseases.

Src Kinase Inhibitory Potency and Structure-Activity Relationships

Derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol have been synthesized and evaluated as inhibitors of Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. A series of these β-amino alcohols were screened for their inhibitory activity against Src kinase.

Among the synthesized compounds, 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol demonstrated the most significant inhibitory potency with a half-maximal inhibitory concentration (IC₅₀) of 66.1 µM. rsc.org Structure-activity relationship (SAR) studies provided valuable insights into the chemical features influencing this inhibitory activity. These studies revealed that the presence of bulky substituents at the first position of the propan-2-ol backbone leads to a significant reduction in inhibitory potency. rsc.org Furthermore, N-substitution on the phenylamino (B1219803) group with moieties larger than a methyl group was also found to diminish the compound's ability to inhibit Src kinase. rsc.org

Interactive Table: Src Kinase Inhibitory Potency of 3-(N-alkyl-N-phenylamino)propan-2-ol Derivatives

CompoundN-SubstitutionSubstitution at Position 1IC₅₀ (µM)
13bMethylPyrrolidin-1-yl66.1
14cEthyl4-Methylpiperazin-1-yl>100
17EthylThymine-1-yl>100

Data sourced from a study on the synthesis and Src kinase inhibitory activities of 1-substituted 3-(N-alkyl-N-phenylamino)propane-2-ols. rsc.org

Investigation of Cytosolic Phospholipase A₂α (cPLA2α) and Fatty Acid Amide Hydrolase (FAAH) Interactions

Currently, there is a lack of specific published research detailing the direct interactions of this compound or its close derivatives with cytosolic phospholipase A₂α (cPLA2α) and fatty acid amide hydrolase (FAAH). These enzymes are critical in the inflammatory cascade and endocannabinoid signaling, respectively, making them attractive targets for drug discovery. Further investigation is required to determine if this class of compounds exhibits any inhibitory or modulatory effects on cPLA2α and FAAH.

Modulation of Mycobacterial DNA Replication Enzymes (DnaG Primase and DNA Gyrase)

The potential of this compound derivatives to modulate mycobacterial DNA replication enzymes, such as DnaG primase and DNA gyrase, remains an unexplored area of research. These enzymes are essential for bacterial survival and are validated targets for antibacterial agents. Investigating the activity of this compound class against these mycobacterial enzymes could open new avenues for the development of novel anti-tuberculosis therapies.

Receptor Ligand Binding and Allosteric Modulation

The capacity of this compound and its analogs to act as receptor ligands or allosteric modulators has not been extensively characterized in publicly available scientific literature. Allosteric modulators, which bind to a site on a receptor distinct from the primary ligand binding site, can offer greater selectivity and a more nuanced control of receptor activity. Future research could explore whether these compounds interact with G-protein coupled receptors (GPCRs) or other receptor families to elicit their biological effects.

Cellular Pathway Modulation In Vitro

The influence of propanol (B110389) derivatives on cellular pathways, particularly those leading to apoptosis, has been a subject of scientific inquiry.

Apoptosis Induction in Vascular Endothelial Cells by Related Propanol Derivatives

While direct studies on this compound are limited, research on other propanol derivatives provides insights into their potential effects on cellular pathways. For instance, propofol (B549288) (2,6-diisopropylphenol), a structurally related intravenous anesthetic, has been shown to induce apoptosis in various cell types. The relevance of these findings to this compound derivatives would need to be established through direct experimental evidence, as the specific chemical structure significantly influences biological activity. Further studies are necessary to elucidate whether this particular class of compounds can modulate apoptotic pathways in vascular endothelial cells or other cell lines.

Evaluation of Anticancer Activity in Human Cell Lines (e.g., Breast Carcinoma)

The evaluation of this compound and its analogs as potential anticancer agents involves screening against various human cancer cell lines. This in vitro assessment is a critical step in identifying compounds with promising therapeutic potential. Derivatives of this structural class have demonstrated notable activity against a range of cancer cell lines, including those of breast carcinoma.

Research has shown that novel phenoxy-((phenylethynyl)selanyl)propan-2-ol derivatives exhibit potent anti-proliferative activity against several human cancer cell lines. nih.gov Specifically, certain halogen-substituted derivatives showed significant efficacy. nih.gov Similarly, studies on other related heterocyclic systems, such as 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives, have reported activity against breast cancer cell lines at micromolar concentrations. nih.gov For instance, some of these compounds showed high correlation with the activity of established drugs like tamoxifen (B1202) and aclacinomycin A. nih.gov

The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. For example, a series of quinoxalinyl-piperazine derivatives, which share some structural similarities with the propanolamine (B44665) backbone, were found to inhibit the proliferation of various human cancer cells with IC₅₀ values in the nanomolar range. nih.gov The screening of fused chromenopyrimidine derivatives against a panel of cancer cell lines revealed that compounds bearing a para-methoxybenzyl moiety were particularly effective, with one derivative being lethal to nine different cancer cell lines. nih.gov

The table below summarizes the anticancer activity of selected derivatives against various human cancer cell lines.

Compound Class/DerivativeCell Line(s)Activity/Observation
Phenoxy-((phenylethynyl)selanyl)propan-2-ol derivativesA549 (Lung Carcinoma), HepG-2 (Liver), MCF-7 (Breast)Most synthesized compounds showed potent anti-proliferative activity. nih.govnih.gov
Quinoxalinyl-piperazine derivativesVarious human cancer cellsIC₅₀ values ranging from 11 to 21 nM. nih.gov
1,3-Oxazolo[4,5-d/5,4-d]pyrimidine derivativesNCI breast cancer subpanelActivity in the micromolar range; high correlation with tamoxifen for some derivatives. nih.gov
Fused chromenopyrimidine derivatives (3a)9 cancer cell linesLethal effect with % growth ranging from -51.24 to -2.39. nih.gov
2-Phenylamino-3-acyl-1,4-naphthoquinones (Compound 11)DU-145 (Prostate), MCF-7 (Breast), T24 (Bladder)Displayed high antiproliferative activity. mdpi.comresearchgate.net

Assessment of Cell Proliferation Inhibition

A key aspect of the anticancer potential of this compound derivatives is their ability to inhibit cell proliferation. This is a hallmark of cancer, and its inhibition is a primary goal of many cancer therapies. The assessment of cell proliferation inhibition is typically carried out using assays that measure the rate of cell division in the presence of the test compound.

Studies have demonstrated that derivatives of this class can effectively suppress the growth of cancer cells. For instance, novel phenoxy-((phenylethynyl)selanyl)propan-2-ol derivatives were found to inhibit the migration of A549 lung cancer cells in a time-dependent manner. nih.gov One particular compound reduced cell migration by over 60% after 48 hours of treatment. nih.gov This inhibition of cell migration is crucial, as it relates to the potential of a compound to prevent metastasis.

Mechanistic studies have shown that the inhibition of cell proliferation can be linked to the induction of cell cycle arrest. For example, a quinoxalinyl-piperazine derivative was identified as a G2/M-specific cell cycle inhibitor. nih.gov This means the compound halts the cell cycle in the G2 or M phase, preventing the cell from dividing. This cell cycle arrest is often a prelude to apoptosis, or programmed cell death. nih.gov The induction of apoptosis is another mechanism by which these compounds exert their antiproliferative effects. nih.gov

The antiproliferative activity of 2-phenylamino-3-acyl-1,4-naphthoquinones has also been evaluated, with some compounds showing high activity against multiple cancer cell lines. mdpi.comresearchgate.net This broad-spectrum activity suggests that the underlying mechanism of proliferation inhibition may target fundamental cellular processes common to various types of cancer.

Mechanistic Investigations at the Molecular Level

Identification of Specific Biological Targets

To understand the mechanism of action of this compound derivatives, it is essential to identify their specific molecular targets within the cell. Research in this area points to several proteins and pathways that are crucial for cancer cell survival and proliferation.

One important target that has been identified is the anti-apoptotic protein Bcl-2. nih.gov This protein plays a critical role in preventing programmed cell death. Inhibition of Bcl-2 can lead to the induction of apoptosis in cancer cells. Studies on quinoxalinyl-piperazine derivatives have shown that these compounds can inhibit Bcl-2, contributing to their cell-killing effect. nih.gov

Another potential target is the mammalian target of rapamycin (B549165) (mTOR), a protein kinase that regulates cell growth, proliferation, and survival. mdpi.com Molecular docking studies with 2-phenylamino-3-acyl-1,4-naphthoquinone derivatives have suggested that mTOR is a likely intracellular target, and its inhibition could explain the observed antiproliferative effects. mdpi.comresearchgate.net

Furthermore, some arylamino alcohol derivatives have been investigated for their activity against other targets, such as α-amylase, an enzyme that has been explored as a target in diabetes and, more recently, in cancer. researchgate.netrsc.org While not a direct anticancer target in the traditional sense, modulation of metabolic enzymes can impact cancer cell viability. For adrenergic receptor research, derivatives of phenoxypropanolamine have been identified as potent β3-AR agonists, which could have implications in various physiological processes. nih.gov

Characterization of Binding Modes and Affinities

Molecular docking is a computational technique frequently used to characterize the binding modes and affinities of small molecules to their biological targets. This method predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, often expressed as a binding energy or score.

For alkoxy-substituted xanthones, which are structurally related to the core topic, molecular docking studies have been employed to explore their interactions with enzymes like α-amylase and α-glucosidase. nih.govmdpi.com These studies revealed that the derivatives could recognize and bind to key amino acid residues in the catalytic pocket of the enzymes. mdpi.com

In the context of anticancer activity, molecular docking has been used to visualize the binding of 2-phenylamino-3-acyl-1,4-naphthoquinone derivatives to targets like mTOR and Bcl-2. mdpi.comresearchgate.net These visualizations show the specific amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions). mdpi.com For instance, the docking of one active compound with mTOR revealed a strong binding affinity, supporting the hypothesis that it acts as an inhibitor of this protein. researchgate.net

Kinetic studies can complement docking analyses by providing experimental data on the type of inhibition (e.g., competitive, non-competitive, or mixed). For some arylidene-based sesquiterpene coumarins, kinetic studies revealed a mixed-type inhibition of α-amylase, which was consistent with the in silico docking results. rsc.org

Correlation between Structural Features and Biological Response

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they aim to correlate the chemical structure of a compound with its biological activity. By systematically modifying the structure of a lead compound, researchers can identify the key chemical features responsible for its therapeutic effects.

For derivatives of this compound, several SAR studies have provided valuable insights. In a series of phenoxy-((phenylethynyl)selanyl)propan-2-ol derivatives, it was found that the presence and position of a halogen substituent on the phenyl ring significantly influenced their anti-proliferative activity. nih.gov This suggests that electronic and steric factors in this part of the molecule are crucial for its interaction with the biological target.

Similarly, for alkoxy- and imidazole-substituted xanthones, the nature of the substituent at the 2-hydroxy group of the xanthone (B1684191) core was found to determine the selectivity for inhibiting α-glucosidase versus α-amylase. nih.gov Attaching specific moieties, such as 4-bromobutoxy or 4'-chlorophenylacetophenone, led to higher α-glucosidase inhibition. nih.gov

In the case of benzylideneiminophenylthiazole analogues, the presence of electron-donating groups like methoxy (B1213986) and methyl at the C4 position of the phenyl ring was shown to increase cytotoxicity against certain cancer cell lines (HepG-2 and MCF-7). nih.gov This highlights the importance of the electronic properties of the substituents in modulating the biological response. Studies on 3-arylamino-1-chloropropan-2-ols also revealed that the type and position of dichlorosubstitution on the phenylamino ring were critical for their antifungal and antibacterial activities. nih.gov These findings underscore the principle that even minor structural modifications can lead to significant changes in biological activity and target selectivity.

Research on "this compound" and its specific applications in the requested fields of fluorescent ligands, heterocyclic system design, and advanced organic materials is not available in the public domain.

Following a comprehensive search of scientific literature and chemical databases, no specific studies or detailed applications corresponding to the user's request for "this compound" could be identified. While the compound is listed by some chemical suppliers for proteomics research, there is a lack of published research detailing its use in the development of fluorescent ligands, its role as a privileged scaffold in heterocyclic chemistry, or its application as a precursor in advanced organic materials.

The search did yield information on related but distinct compounds, such as other propan-2-ol derivatives. However, in adherence to the strict instructions to focus solely on "this compound," this information cannot be used to construct the requested article. The absence of specific research data for this particular compound prevents the generation of a scientifically accurate and detailed article as outlined.

Therefore, the requested article on the applications of "this compound" as a research probe, a privileged scaffold for heterocyclic system design, and a precursor for advanced organic materials research cannot be provided at this time due to the lack of available scientific information.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.